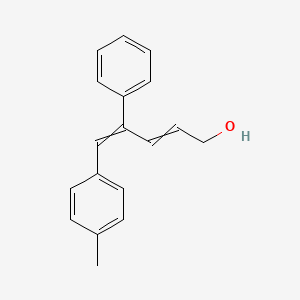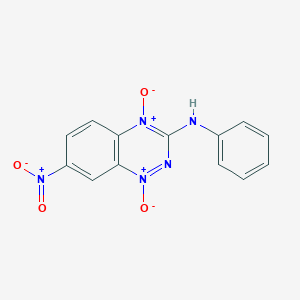![molecular formula C14H16O3 B12616520 4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one CAS No. 915287-56-8](/img/structure/B12616520.png)
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yl group, and a but-3-en-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a phenolic compound with an allyl halide, followed by a series of reactions to introduce the methoxy and but-3-en-2-one groups. The reaction conditions often include the use of bases such as potassium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a role in inflammation and neurodegeneration . The compound’s effects on molecular targets such as monoamine oxidase B (MAO-B) and mitogen-activated protein kinases (MAPKs) contribute to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares structural similarities and has been studied for its anti-inflammatory properties.
Coniferyl alcohol: Another structurally related compound with potential biological activities.
Uniqueness
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
915287-56-8 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
4-(3-methoxy-4-prop-2-enoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H16O3/c1-4-9-17-13-8-7-12(6-5-11(2)15)10-14(13)16-3/h4-8,10H,1,9H2,2-3H3 |
Clé InChI |
QPWNNDZREWQODA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC(=C(C=C1)OCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)

![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)

![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
![N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B12616512.png)
